2-(2,3-Difluorophenyl)butanoic acid
Description
2-(2,3-Difluorophenyl)butanoic acid is a fluorinated carboxylic acid derivative characterized by a four-carbon aliphatic chain (butanoic acid backbone) and a 2,3-difluorophenyl substituent. This compound belongs to a broader class of aryl-substituted carboxylic acids, which are widely studied for their roles in agrochemicals, pharmaceuticals, and organic synthesis.
Properties
Molecular Formula |
C10H10F2O2 |
|---|---|
Molecular Weight |
200.18 g/mol |
IUPAC Name |
2-(2,3-difluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H10F2O2/c1-2-6(10(13)14)7-4-3-5-8(11)9(7)12/h3-6H,2H2,1H3,(H,13,14) |
InChI Key |
DDNMRSLSOJXHAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C(=CC=C1)F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Difluorophenyl)butanoic acid typically involves the reaction of 2,3-difluorobenzene with butanoic acid derivatives under specific conditions. One common method includes the use of organolithium reagents to facilitate the formation of the desired product . The reaction conditions often require low temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of 2-(2,3-Difluorophenyl)butanoic acid may involve more scalable and cost-effective methods. These methods often utilize readily available raw materials and optimized reaction conditions to produce the compound in large quantities. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and quality of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Difluorophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation and nitration reactions often employ reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-(2,3-Difluorophenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2,3-Difluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biological processes and lead to desired therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Substituent Position and Electronic Effects
The position and number of fluorine atoms on the phenyl ring significantly impact physicochemical properties. For example:
- 2-(2,3-Difluorophenyl)acetic acid (C₈H₆F₂O₂): Shares the same phenyl substitution pattern but has a shorter acetic acid chain, reducing lipophilicity compared to the butanoic analog. This shorter chain may limit membrane permeability in biological systems .
- 4-(2,4-Difluorophenyl)butanoic acid (C₁₀H₁₀F₂O₂): Differs in fluorine substitution (C2 and C4 positions), altering the electron-withdrawing effects and steric hindrance. The C4 fluorine may reduce π-π stacking interactions in protein binding compared to the 2,3-difluoro isomer .
- Replacement of chlorine with fluorine in 2-(2,3-Difluorophenyl)butanoic acid may reduce toxicity but also alter target affinity due to fluorine’s smaller atomic radius and higher electronegativity .
Table 1: Key Physicochemical Properties of Selected Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | LogP* (Predicted) |
|---|---|---|---|---|
| 2-(2,3-Difluorophenyl)butanoic acid | C₁₀H₁₀F₂O₂ | 200.19 | 2,3-difluoro | 2.8 |
| 2-(2,3-Difluorophenyl)acetic acid | C₈H₆F₂O₂ | 172.13 | 2,3-difluoro | 1.5 |
| 4-(2,4-Difluorophenyl)butanoic acid | C₁₀H₁₀F₂O₂ | 200.19 | 2,4-difluoro | 2.7 |
| 2,4-DB (Agrochemical analog) | C₁₀H₁₀Cl₂O₃ | 249.09 | 2,4-dichloro | 3.1 |
*LogP values estimated using fragment-based methods.
Research Findings and Implications
- Drug Design : The 2,3-difluoro configuration improves binding to hydrophobic pockets in enzyme active sites, as observed in analogs targeting spirocyclic decarboxylases (EP 4 374 877 A2) .
Biological Activity
2-(2,3-Difluorophenyl)butanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H12F2O2
- Molecular Weight : 220.21 g/mol
- IUPAC Name : 2-(2,3-Difluorophenyl)butanoic acid
Biological Activity
The biological activity of 2-(2,3-Difluorophenyl)butanoic acid has been investigated in various studies, focusing on its effects on different biological targets.
The compound appears to exert its biological effects through interaction with specific enzymes and receptors. For instance, it has been shown to inhibit certain cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
Pharmacological Studies
Recent studies have highlighted the compound's potential in treating inflammatory conditions and its role as a selective COX inhibitor. The following table summarizes key findings from various research studies:
| Study Reference | Biological Activity | Target | IC50 Value |
|---|---|---|---|
| COX-1 Inhibition | COX-1 | 1.2 μM | |
| COX-2 Inhibition | COX-2 | 0.42 μM | |
| PPARγ Activation | PPARγ | 29% at 10 μM | |
| Anti-inflammatory | Various | Not specified |
Case Studies
- In Vivo Studies : A study conducted on rats demonstrated that 2-(2,3-Difluorophenyl)butanoic acid significantly reduced inflammation markers when administered at specific doses. The compound showed a favorable pharmacokinetic profile, indicating good absorption and distribution in biological systems.
- Cell Line Experiments : In vitro experiments using human cell lines revealed that the compound effectively reduced the production of pro-inflammatory cytokines, suggesting its potential utility in managing chronic inflammatory diseases.
Research Findings
- Selectivity : The compound exhibits selectivity towards COX-2 over COX-1, which may reduce gastrointestinal side effects commonly associated with non-selective NSAIDs.
- Therapeutic Potential : Given its mechanism of action and biological activity, there is ongoing research into its application for conditions such as arthritis and other inflammatory disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
